
2,4-Dichloro-6-(phenylmethoxy)-benzenepropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-(phenylmethoxy)-benzenepropanal is an organic compound characterized by the presence of two chlorine atoms, a phenylmethoxy group, and a benzenepropanal structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(phenylmethoxy)-benzenepropanal typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures consistent product quality and minimizes environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-(phenylmethoxy)-benzenepropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-(phenylmethoxy)-benzenepropanal has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-(phenylmethoxy)-benzenepropanal involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of chlorine atoms and the phenylmethoxy group contribute to its reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-6-methylphenol
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-6-methylquinoline
Uniqueness
2,4-Dichloro-6-(phenylmethoxy)-benzenepropanal is unique due to its specific structural features, such as the phenylmethoxy group and the benzenepropanal backbone. These features confer distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C16H14Cl2O2 |
|---|---|
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
3-(2,4-dichloro-6-phenylmethoxyphenyl)propanal |
InChI |
InChI=1S/C16H14Cl2O2/c17-13-9-15(18)14(7-4-8-19)16(10-13)20-11-12-5-2-1-3-6-12/h1-3,5-6,8-10H,4,7,11H2 |
Clave InChI |
MVEZVQDNLZUTBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)Cl)Cl)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


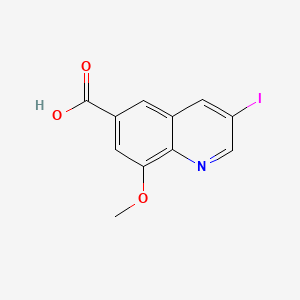
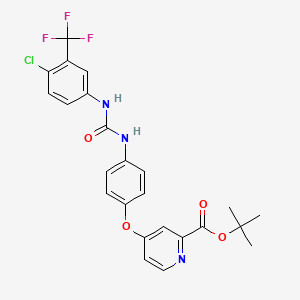

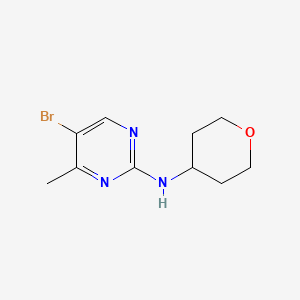

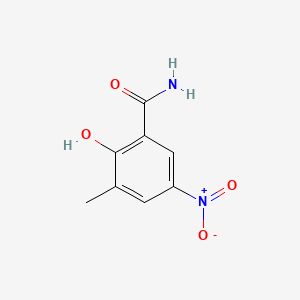
![alpha-[Benzthiazol-2-yl]-alpha-oximino-acetonitrile](/img/structure/B13932295.png)
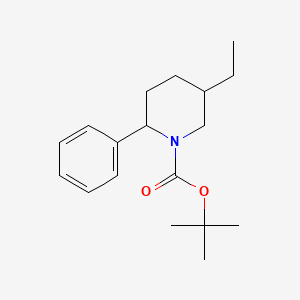
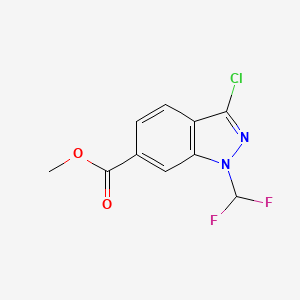

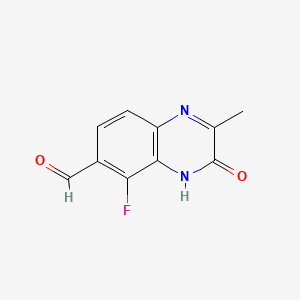


![Tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B13932338.png)
